molecular formula C15H27N3O3 B6149229 tert-butyl (2R)-2-(piperazine-1-carbonyl)piperidine-1-carboxylate CAS No. 942207-22-9

tert-butyl (2R)-2-(piperazine-1-carbonyl)piperidine-1-carboxylate

Cat. No.: B6149229
CAS No.: 942207-22-9
M. Wt: 297.39 g/mol
InChI Key: ZLHYIUKQLRZKRV-GFCCVEGCSA-N
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Description

Tert-butyl (2R)-2-(piperazine-1-carbonyl)piperidine-1-carboxylate: is a complex organic compound that features a tert-butyl group, a piperazine ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (2R)-2-(piperazine-1-carbonyl)piperidine-1-carboxylate typically involves multiple steps, starting with the formation of the piperazine and piperidine rings. One common approach is to start with piperazine and react it with a suitable carboxylic acid derivative to form the piperazine-1-carbonyl group. Subsequent reactions with piperidine and tert-butyl ester groups can then be used to complete the synthesis.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using flow microreactors, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes. These methods allow for precise control over reaction conditions and can be scaled up to meet commercial demands.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides and amines.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted piperazines and piperidines.

Scientific Research Applications

Chemistry and Biology: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. In biology, it can serve as a ligand for various receptors and enzymes, aiding in the study of biological processes.

Industry: In the chemical industry, it can be used as an intermediate in the synthesis of other valuable compounds, including agrochemicals and materials for advanced technologies.

Mechanism of Action

The mechanism by which tert-butyl (2R)-2-(piperazine-1-carbonyl)piperidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Piperazine derivatives: Piperazine itself and its various derivatives are structurally similar and share some applications.

  • Piperidine derivatives: Piperidine and its derivatives are also related and have overlapping uses in chemistry and medicine.

Uniqueness: Tert-butyl (2R)-2-(piperazine-1-carbonyl)piperidine-1-carboxylate stands out due to its specific structural features, such as the tert-butyl group, which provides steric hindrance and stability, and the presence of both piperazine and piperidine rings, which offer unique chemical reactivity and biological activity.

This comprehensive overview highlights the importance and versatility of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development in multiple fields.

Properties

CAS No.

942207-22-9

Molecular Formula

C15H27N3O3

Molecular Weight

297.39 g/mol

IUPAC Name

tert-butyl (2R)-2-(piperazine-1-carbonyl)piperidine-1-carboxylate

InChI

InChI=1S/C15H27N3O3/c1-15(2,3)21-14(20)18-9-5-4-6-12(18)13(19)17-10-7-16-8-11-17/h12,16H,4-11H2,1-3H3/t12-/m1/s1

InChI Key

ZLHYIUKQLRZKRV-GFCCVEGCSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCCC[C@@H]1C(=O)N2CCNCC2

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1C(=O)N2CCNCC2

Purity

95

Origin of Product

United States

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